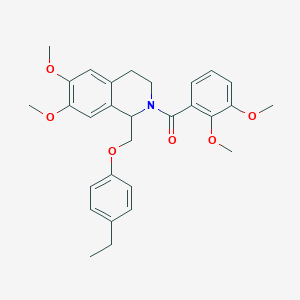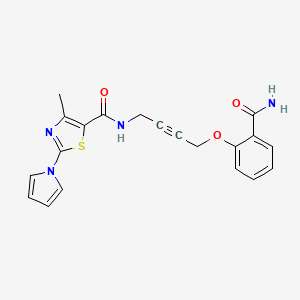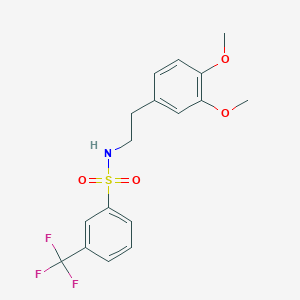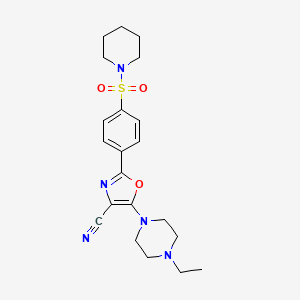![molecular formula C16H16FN3O2S B2482431 N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953015-23-1](/img/structure/B2482431.png)
N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves various chemical reactions, starting from basic building blocks to achieve the complex final structure. For instance, the synthesis of similar thiazolo[3,2-a]pyrimidinone derivatives has been reported using electrophilic building blocks, highlighting the synthetic routes and chemical transformations required to construct the thiazolopyrimidinone core with desired substitutions (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been confirmed through analytical and spectral studies, including NMR, IR, and mass spectrometry. These techniques provide essential information on the molecular architecture, confirming the presence of specific functional groups and the overall molecular framework (Salian, Narayana, & Sarojini, 2017).
Chemical Reactions and Properties
Chemical reactions involving thiazolo[3,2-a]pyrimidinones typically explore the reactivity of this heterocyclic system towards various reagents, leading to the formation of derivatives with varied biological activities. The electrophilic nature of certain positions on the ring allows for substitution reactions that introduce different functional groups, altering the compound's chemical properties and potential biological activity (Subasri et al., 2016).
Scientific Research Applications
Anti-Inflammatory and Antinociceptive Activities :
- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for anti-inflammatory and antinociceptive activities using methods like the rat paw edema method and thermal stimulus technique. Certain compounds in this class demonstrated significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher ALD50 values (Alam et al., 2010).
- Another study synthesized similar derivatives and evaluated their antinociceptive and anti-inflammatory properties. The para-substituted derivatives showed significant activities in these areas (Selvam et al., 2012).
Anticancer Properties :
- The synthesis and structure-activity relationship (SAR) of thiazolopyrimidine derivatives as anticancer agents have been studied. These compounds were evaluated for their anticancer activity on the U937 human histocytic lymphoma cell line, showing that specific structural features strongly influence anticancer activity (Selvam et al., 2012).
Antibacterial Properties :
- A series of thiazolopyrimidine derivatives were synthesized and tested for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. Many synthesized compounds showed lower MIC values compared to linezolid, a known antibiotic, against several bacterial strains (Varshney et al., 2009).
Synthesis of Novel Compounds :
- Research has been conducted on the synthesis of novel derivatives involving N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, leading to the development of various compounds with potential pharmacological applications (Youssef et al., 2011).
Mechanism of Action
Target of Action
Thiazolopyrimidine derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The active methylene group (C2H2) in these derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Thiazolopyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazolopyrimidine derivatives, including this compound, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These compounds have been screened for their anticancer activities against various cell lines . For instance, compounds 4g and 4f exhibited potent cytotoxic activity .
Action Environment
The design of new medicines using thiazolopyrimidine derivatives considers the optimization of the interaction between the ligand and biological target .
They are promising scaffolds for the design of new medicines, particularly anticancer drugs, due to their broad spectrum of biological activities and their ability to be readily modified by the introduction of new binding sites .
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-9-3-4-11(5-13(9)17)19-14(21)6-12-8-23-16-18-7-10(2)15(22)20(12)16/h3-5,7,12H,6,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBHANVPGOINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC=C(C(=O)N23)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)
![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)


![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)
![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)




![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)
![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)